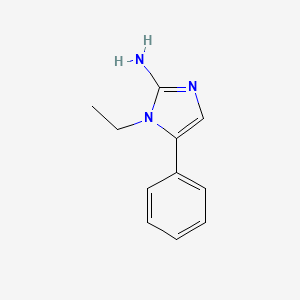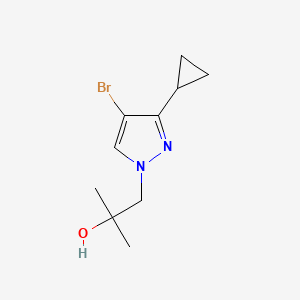![molecular formula C25H41N3OS B12936332 S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate CAS No. 652142-50-2](/img/structure/B12936332.png)
S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is a chemical compound with the molecular formula C25H41N3OS. It is a heterocyclic compound that contains a benzimidazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate typically involves the reaction of 1H-benzo[d]imidazole-2-methanethiol with dioctylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-benzo[d]imidazol-2-thiol
- Benzo[d]oxazol-2-amine
- Benzo[d]thiazol-2-amine
Uniqueness
S-((1H-Benzo[d]imidazol-2-yl)methyl) dioctylcarbamothioate is unique due to its specific combination of a benzimidazole ring with a dioctylcarbamothioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
652142-50-2 |
|---|---|
Formule moléculaire |
C25H41N3OS |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
S-(1H-benzimidazol-2-ylmethyl) N,N-dioctylcarbamothioate |
InChI |
InChI=1S/C25H41N3OS/c1-3-5-7-9-11-15-19-28(20-16-12-10-8-6-4-2)25(29)30-21-24-26-22-17-13-14-18-23(22)27-24/h13-14,17-18H,3-12,15-16,19-21H2,1-2H3,(H,26,27) |
Clé InChI |
SNVIYCWSNQHSIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)SCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)

![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)






